molecular formula C20H14N4O2S B7538770 6-[(2-thiophen-2-ylquinazolin-4-yl)amino]-4H-1,4-benzoxazin-3-one

6-[(2-thiophen-2-ylquinazolin-4-yl)amino]-4H-1,4-benzoxazin-3-one

Cat. No. B7538770
M. Wt: 374.4 g/mol
InChI Key: KKYMOXUNMZYJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-thiophen-2-ylquinazolin-4-yl)amino]-4H-1,4-benzoxazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a benzoxazine derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 6-[(2-thiophen-2-ylquinazolin-4-yl)amino]-4H-1,4-benzoxazin-3-one is not fully understood. However, it has been proposed that the compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in the cell cycle. It has also been suggested that the compound induces apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
6-[(2-thiophen-2-ylquinazolin-4-yl)amino]-4H-1,4-benzoxazin-3-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the cell cycle, which leads to the inhibition of cancer cell growth. The compound has also been shown to induce apoptosis in cancer cells, which results in the death of these cells. Additionally, the compound has been shown to exhibit anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-[(2-thiophen-2-ylquinazolin-4-yl)amino]-4H-1,4-benzoxazin-3-one in lab experiments is its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit anti-cancer properties, which may be useful in the development of new cancer treatments. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 6-[(2-thiophen-2-ylquinazolin-4-yl)amino]-4H-1,4-benzoxazin-3-one. One of the main directions is the development of new cancer treatments based on the compound's anti-cancer properties. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various inflammatory conditions. Finally, research is needed to improve the solubility of the compound in water, which may increase its use in lab experiments.

Synthesis Methods

The synthesis of 6-[(2-thiophen-2-ylquinazolin-4-yl)amino]-4H-1,4-benzoxazin-3-one can be achieved using various methods. One of the most commonly used methods involves the reaction of 2-aminobenzamide and 2-thiophenecarboxaldehyde in the presence of a suitable catalyst such as acetic acid. The reaction proceeds through a condensation reaction, followed by cyclization to form the desired compound.

Scientific Research Applications

6-[(2-thiophen-2-ylquinazolin-4-yl)amino]-4H-1,4-benzoxazin-3-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. The compound has been tested against various cancer cell lines, and it has been found to induce apoptosis in these cells. It has also been shown to inhibit the growth of cancer cells by interfering with their cell cycle.

properties

IUPAC Name

6-[(2-thiophen-2-ylquinazolin-4-yl)amino]-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2S/c25-18-11-26-16-8-7-12(10-15(16)22-18)21-19-13-4-1-2-5-14(13)23-20(24-19)17-6-3-9-27-17/h1-10H,11H2,(H,22,25)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYMOXUNMZYJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)NC3=NC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2-thiophen-2-ylquinazolin-4-yl)amino]-4H-1,4-benzoxazin-3-one

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